molecular formula C9H8N2O B13111633 7-Oxo-1,2,3,7-tetrahydroindolizine-8-carbonitrile

7-Oxo-1,2,3,7-tetrahydroindolizine-8-carbonitrile

Cat. No.: B13111633
M. Wt: 160.17 g/mol
InChI Key: IMPJFIZKTLRAQG-UHFFFAOYSA-N
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Description

7-Oxo-1,2,3,7-tetrahydroindolizine-8-carbonitrile is a bicyclic heterocyclic compound characterized by an indolizine core fused with a ketone group at position 7 and a nitrile substituent at position 8. Its molecular formula is C₁₀H₈N₂O, with the SMILES notation C1=CC(=O)C2=C(C#N)N1CCC2 and InChIKey LYTMXBMSTRPHAF-UHFFFAOYSA-N . The compound’s structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. Predicted physicochemical properties, such as collision cross-section (CCS) values for adducts (e.g., [M+H]⁺ CCS: 137.7 Ų), suggest utility in mass spectrometry-based analyses .

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

7-oxo-2,3-dihydro-1H-indolizine-8-carbonitrile

InChI

InChI=1S/C9H8N2O/c10-6-7-8-2-1-4-11(8)5-3-9(7)12/h3,5H,1-2,4H2

InChI Key

IMPJFIZKTLRAQG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C=CN2C1)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 7-Oxo-1,2,3,7-tetrahydroindolizine-8-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a precursor containing an indolizine core can be reacted with a nitrile group donor in the presence of a suitable catalyst to form the desired compound . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

7-Oxo-1,2,3,7-tetrahydroindolizine-8-carbonitrile undergoes various types of chemical reactions, including:

Scientific Research Applications

7-Oxo-1,2,3,7-tetrahydroindolizine-8-carbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Oxo-1,2,3,7-tetrahydroindolizine-8-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 7-Oxo-1,2,3,7-tetrahydroindolizine-8-carbonitrile with structurally related indolizine derivatives, highlighting substituent effects, molecular properties, and applications:

Compound Name Molecular Formula Key Substituents Physical/Chemical Properties Applications/Synthesis Notes References
7-Oxo-1,2,3,7-tetrahydroindolizine-8-carbonitrile C₁₀H₈N₂O 7-oxo, 8-cyano [M+H]⁺ CCS: 137.7 Ų; high polarity Intermediate for bioactive molecules
5-Methyl-7-oxo-1,2,3,7-tetrahydroindolizine-8-carbonitrile C₁₁H₁₀N₂O 5-methyl, 7-oxo, 8-cyano [M+H]⁺ CCS: 137.7 Ų; enhanced lipophilicity Commercially available (CymitQuimica); potential for drug discovery
Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate C₁₁H₁₁NO₄ 5-oxo, 7-hydroxy, 8-carboxylate Increased solubility due to ester Used in camptothecin (anticancer drug) synthesis
7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid C₉H₈ClNO₃ 5-oxo, 7-chloro, 8-carboxylic acid Reactive sites for further functionalization Potential antibacterial/antiviral applications

Key Insights:

Substituent Effects: Electron-Withdrawing Groups (EWGs): The 8-cyano group in the parent compound enhances electrophilicity, facilitating nucleophilic substitutions. In contrast, carboxylate/ester groups (e.g., in ) improve aqueous solubility . Methylation: The 5-methyl analog (CID 119031413) exhibits higher lipophilicity, which may enhance membrane permeability in drug candidates .

Synthetic Approaches :

  • C-Alkylation : describes phase-transfer-catalyzed alkylation for synthesizing 7-alkylated indolizines, enabling scalable production of camptothecin precursors under mild conditions .
  • Commercial Availability : The 5-methyl derivative is marketed by CymitQuimica at premium pricing (50 mg: €903), reflecting its niche research applications .

Biological Relevance :

  • Fluorinated analogs (e.g., 8-fluoro derivatives in benzotriazines, ) demonstrate cytotoxicity, suggesting that similar modifications in indolizines could yield bioactive molecules .
  • The 7-hydroxy-8-carboxylate derivative (CAS 37704-45-3) is critical in synthesizing camptothecin, a topoisomerase inhibitor used in cancer therapy .

Notes

  • Synthetic Versatility : The indolizine core accommodates diverse substitutions (e.g., halogens, alkyl groups, EWGs), enabling tailored physicochemical properties for specific applications .
  • Analytical Utility : Predicted CCS values (e.g., 137.7 Ų for [M+H]⁺) aid in metabolite identification and structural elucidation via ion mobility spectrometry .
  • Commercial and Research Demand : High pricing for specialized derivatives (e.g., 5-methyl analog) underscores their value in medicinal chemistry and drug development .

Biological Activity

7-Oxo-1,2,3,7-tetrahydroindolizine-8-carbonitrile is a complex organic compound characterized by its unique indolizine structure. This bicyclic system features a carbonitrile group at the 8-position and a keto group at the 7-position. Indolizine derivatives are recognized for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of 7-Oxo-1,2,3,7-tetrahydroindolizine-8-carbonitrile, including its synthesis, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of 7-Oxo-1,2,3,7-tetrahydroindolizine-8-carbonitrile is C10H10N2OC_{10}H_{10}N_2O with a molecular weight of 174.20 g/mol. The compound's structure can be represented as follows:

Property Details
IUPAC Name 7-Oxo-1,2,3,7-tetrahydroindolizine-8-carbonitrile
Molecular Formula C10H10N2OC_{10}H_{10}N_2O
Molecular Weight 174.20 g/mol
Canonical SMILES CC1=CC(=O)C(=C2N1CCC2)C#N

Synthesis Methods

The synthesis of 7-Oxo-1,2,3,7-tetrahydroindolizine-8-carbonitrile can be achieved through various methods. One common approach involves the reaction of appropriate starting materials under controlled conditions to promote the formation of the desired compound. The synthesis may include catalytic processes that enhance yields and selectivity.

Biological Activity

Preliminary studies suggest that 7-Oxo-1,2,3,7-tetrahydroindolizine-8-carbonitrile exhibits several biological activities:

  • Antimicrobial Activity : Research indicates that indolizine derivatives possess antimicrobial properties. The presence of the carbonitrile group may enhance this activity by interacting with microbial targets.
  • Antitumor Properties : Some studies have shown that compounds similar to 7-Oxo-1,2,3,7-tetrahydroindolizine-8-carbonitrile exhibit cytotoxic effects against cancer cell lines. This suggests potential applications in cancer therapy.
  • Neuroprotective Effects : The structural characteristics of the compound may confer neuroprotective properties by modulating neurotransmitter systems or reducing oxidative stress.

The mechanism of action for 7-Oxo-1,2,3,7-tetrahydroindolizine-8-carbonitrile likely involves its interaction with specific molecular targets such as enzymes or receptors. The compound may alter enzyme activity or receptor function through binding interactions that lead to various biological effects.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of 7-Oxo-1,2,3,7-tetrahydroindolizine-8-carbonitrile:

Compound Name Molecular Formula Key Features Biological Activity
5-Methyl-7-oxo-1,2,3,7-tetrahydroindolizine-8-carbonitrileC11H12N2OC_{11}H_{12}N_2OMethyl substitution at position 5Potentially enhanced antitumor activity
Ethyl 8-oxo-5,6,7,8-tetrahydroindolizine-5-carboxylateC11H13N2O3C_{11}H_{13}N_2O_3Ethyl ester at position 5Antimicrobial properties
7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizineC10H11N2O2C_{10}H_{11}N_2O_2Hydroxyl group at position 7Neuroprotective effects

Case Studies and Research Findings

Research has demonstrated various applications and findings related to the biological activity of indolizine derivatives:

  • Anticancer Studies : A study published in Scientific Reports indicated that certain indolizine derivatives showed significant cytotoxicity against breast and lung cancer cell lines (PMID: PMC8152628). The study highlighted the potential for these compounds in developing new cancer therapies.
  • Antimicrobial Testing : A comparative analysis showed that derivatives like ethyl 8-oxo-5,6,7,8-tetrahydroindolizine exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria (Source: BenchChem).
  • Neuroprotective Research : Investigations into the neuroprotective effects of hydroxylated indolizines have revealed their ability to mitigate oxidative stress in neuronal cells (Source: Smolecule).

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